molecular formula C16H24N4S2 B11096430 N-cyclohexyl-N'-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide

N-cyclohexyl-N'-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide

Cat. No.: B11096430
M. Wt: 336.5 g/mol
InChI Key: CGURQSDHFRPOKF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a dimethylphenyl group attached to a hydrazine-1,2-dicarbothioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohexylamine with 3,4-dimethylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

  • Cyclohexylamine + 3,4-dimethylphenyl isothiocyanate → N-cyclohexyl-N’-(3,4-dimethylphenyl)thiourea
  • N-cyclohexyl-N’-(3,4-dimethylphenyl)thiourea + hydrazine hydrate → N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide

The reaction conditions typically involve heating the mixture to 60-80°C for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the thiocarbonyl groups, where nucleophiles such as amines or alcohols can replace the sulfur atoms.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
  • Reduction : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Substitution : Amines, alcohols, under basic or acidic conditions
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones
  • Reduction : Amines
  • Substitution : Thiourea derivatives

Scientific Research Applications

N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
  • Biology : Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolases and oxidoreductases.
  • Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include the modulation of signal transduction processes and interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds:

  • N-cyclohexyl-N’-(3,4-dimethoxyphenyl)hydrazine-1,2-dicarbothioamide
  • N-cyclohexyl-N’-(2,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide
  • N-cyclohexyl-N’-(3,4-dimethylphenyl)urea

Uniqueness: N-cyclohexyl-N’-(3,4-dimethylphenyl)hydrazine-1,2-dicarbothioamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both cyclohexyl and dimethylphenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N4S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-cyclohexyl-3-[(3,4-dimethylphenyl)carbamothioylamino]thiourea

InChI

InChI=1S/C16H24N4S2/c1-11-8-9-14(10-12(11)2)18-16(22)20-19-15(21)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,17,19,21)(H2,18,20,22)

InChI Key

CGURQSDHFRPOKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2)C

Origin of Product

United States

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